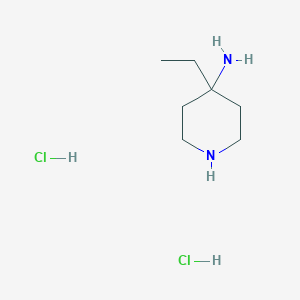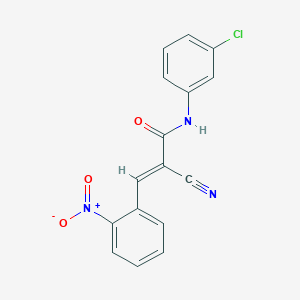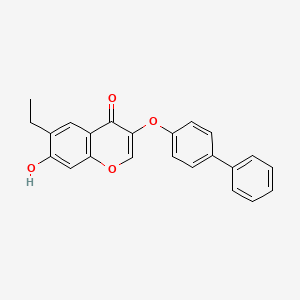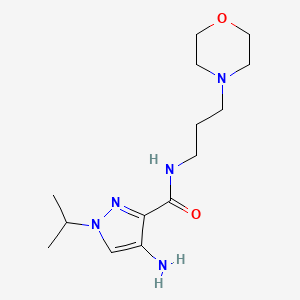
4-Bromo-2-fluoro-5-hydroxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-5-hydroxyaniline is a chemical compound with the molecular formula C6H5BrFNO . It has been found to inhibit the effects of VEGF, a property of value in the treatment of a number of disease states including cancer and rheumatoid arthritis . It is used for R&D purposes only .
Molecular Structure Analysis
The molecular weight of this compound is 206.01 . The structure of this compound can be represented as a benzene ring with a bromine atom (Br) at the 4th position, a fluorine atom (F) at the 2nd position, and a hydroxy group (-OH) at the 5th position .Applications De Recherche Scientifique
Microsomal Metabolism Study
Research indicates that halogenated anilines, including compounds related to 4-Bromo-2-fluoro-5-hydroxyaniline, are metabolized by rat liver microsomes. The metabolism involves side-chain C-hydroxylation, N-hydroxylation, and the formation of secondary amines and azo derivatives. This suggests that this compound could be important in studies related to its metabolic fate and potential interactions in biological systems (Boeren et al., 1992).
Synthesis and Biological Activity
Another study focused on the synthesis of new compounds using 2-Bromo-4-fluoroaniline as a precursor, leading to the creation of molecules with significant antibacterial and antifungal activities. This demonstrates the potential of this compound in the development of new pharmaceuticals (Abdel‐Wadood et al., 2014).
Bioactivation Study
A study on the bioactivation of fluoroanilines, including derivatives similar to this compound, highlighted their conversion to reactive benzoquinoneimines in biological systems. This research is crucial for understanding the toxicological aspects and safety profile of halogenated anilines in medicinal chemistry (Rietjens & Vervoort, 1991).
Fluorescence Analysis
The fluorimetric determination of secondary amino acids demonstrated the superiority of reactions with fluorinated compounds, suggesting that this compound could be utilized in analytical chemistry for the sensitive detection of amino acids (Imai & Watanabe, 1981).
Safety and Hazards
4-Bromo-2-fluoro-5-hydroxyaniline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of novel analogs for the investigation of the structure-activity relationship of the inhibition of tnf-alpha, il-1beta, and il-6 . These targets play a crucial role in immune response and inflammation.
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 5-Amino-2-bromo-4-fluorophenol may interact with its targets through bond formation, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Given its potential role in the synthesis of inhibitors for tnf-alpha, il-1beta, and il-6 , it may be involved in the regulation of immune response and inflammation pathways.
Pharmacokinetics
Its physical properties such as melting point (103-107°c) and boiling point (2887±400°C at 760 mmHg) suggest that it may have good thermal stability .
Result of Action
Based on its potential role in the synthesis of inhibitors for tnf-alpha, il-1beta, and il-6 , it may contribute to the regulation of immune response and inflammation.
Action Environment
The action of 5-Amino-2-bromo-4-fluorophenol can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as suggested by its storage recommendation of being sealed in a dry, room temperature environment .
Propriétés
IUPAC Name |
5-amino-2-bromo-4-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWRKNRDHHLEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2746877.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2746879.png)

![N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2746882.png)
![4-ethyl-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2746883.png)

![N-([2,3'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2746885.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2746886.png)

![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-2-fluorosulfonyloxybenzene](/img/structure/B2746893.png)

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2746895.png)